molecular formula C17H27BO4S B1403705 4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane CAS No. 1492038-20-6

4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

Cat. No. B1403705
M. Wt: 338.3 g/mol
InChI Key: APJRIRYMKDIYJS-UHFFFAOYSA-N
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Description

The compound “4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane” is a complex organic molecule. It is related to other compounds that contain a pinacolborate group (tetramethyl dioxaboranyl, Bpin) and two aldehyde groups . These compounds are often used in crosslinking reactions with amines to produce COFs with imine linkages .


Synthesis Analysis

The synthesis of this compound could involve several steps, including borylation, hydroboration, and coupling reactions . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The structure can be characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

This compound, like other similar compounds, can participate in various chemical reactions. For example, it can undergo Suzuki cross-coupling reactions and amination reactions . The functional groups do not interfere with each other during these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its refractive index, boiling point, and density can be measured . The molecular electrostatic potential and frontier molecular orbitals can be studied using density functional theory (DFT) to further clarify certain physical and chemical properties of the compound .

Scientific Research Applications

Suzuki Polymerization

The Suzuki synthesis process uses palladium complexes of bulky, electron-rich phosphane ligands as catalysts. This method synthesizes highly head-to-tail regioregular polyalkylthiophenes from 2-(5-bromo-4-n-alkyl-thiophen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. The monomer is prepared via Ir-catalysed borylation of 2-bromo-3-hexylthiophene, eliminating the need for organolithium reagents or strong bases (Liversedge et al., 2006).

Molecular Structure and DFT Study

Boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized through a substitution reaction. Their structures are confirmed by spectroscopy and X-ray diffraction, with molecular structures optimized using density functional theory (DFT) (Huang et al., 2021).

Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives

The synthesis of these derivatives involves measuring their inhibitory activity against serine proteases like thrombin. These compounds display no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).

Fluorescence Emission from Heterodifunctional Polyfluorene

Heterodifunctional polyfluorenes derived from these compounds show adjustable molecular weights and exhibit bright fluorescence emission with high quantum yields. This makes them suitable for applications like stable nanoparticles in water, crucial for enduring fluorescence brightness (Fischer et al., 2013).

Creation of Deeply Colored Polymers

Polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain are synthesized using palladium-catalyzed polycondensation, resulting in deeply colored polymers with substantial molecular weights. These polymers are soluble in common organic solvents (Welterlich et al., 2012).

Crystal Structure of Dioxaborolane Derivatives

The crystal structure of various dioxaborolane derivatives is characterized through methods like X-ray diffraction and DFT studies, highlighting their stability and potential applications in areas such as material science and molecular engineering (Coombs et al., 2006).

Safety And Hazards

Like all chemicals, this compound should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields. For example, it could be used as an intermediate in organic synthesis, in the synthesis of drugs, or in the construction of stimulus-responsive drug carriers .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO4S/c1-14(2)15(3,4)20-13(19-14)11-9-10-12(23-11)18-21-16(5,6)17(7,8)22-18/h9-10,13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRIRYMKDIYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

Citations

For This Compound
4
Citations
C Decavoli, CL Boldrini, V Trifiletti, S Luong… - RSC …, 2021 - pubs.rsc.org
Dye-Sensitized Photoelectrochemical Cells (DS-PECs) have been emerging as promising devices for efficient solar-induced water splitting. In DS-PECs, dyes and catalysts for water …
Number of citations: 13 pubs.rsc.org
V Leandri, R Ruffo, V Trifiletti… - European Journal of …, 2013 - Wiley Online Library
A new multidonor and multianchoring asymmetric tribranched organic photosensitizer (ie, TB‐PT) for dye‐sensitized solar cells containing three different (D–π–D, D–π 1 –A, and D–π 2 …
C Decavoli, CL Boldrini, F Faroldi… - European Journal of …, 2022 - Wiley Online Library
The photogeneration of electricity and solar fuels by solar irradiation in photoelectrochemical cells is one of the sectors with the highest growth potential in the decarbonised society. …
M Kimura, H Suzuki, Y Tohata, T Ikeuchi… - Asian Journal of …, 2017 - Wiley Online Library
Ring‐expanded zinc phthalocyanines 3, 4, and PcS27 were synthesized from new carbazole‐fused phthalonitriles 1 and 2, and the effect of direct annulation of heterocycles with the …
Number of citations: 14 onlinelibrary.wiley.com

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